Specific Scientific Field: Materials Chemistry
Summary of the Application: HPS crystals are synthesized to develop organic crystal scintillators based on aggregation-induced emission (AIE). .
Methods of Application or Experimental Procedures: The scintillation properties of HPS crystals were characterized. .
Results or Outcomes: The scintillation decay time constants were 5.4, and 21 ns. HPS crystals exhibited light yields of 3100 photons/5.5 MeV and 11,000 photons/MeV under α-ray and X-ray irradiation, respectively. .
Specific Scientific Field: Materials Science and Engineering
Summary of the Application: HPS is used as an aggregation-induced emission (AIE) material in the OLED emitting layer.
Methods of Application or Experimental Procedures: HPS is incorporated into the emitting layer of the OLED.
Results or Outcomes: The use of HPS in OLEDs can enhance the efficiency and longevity of the devices.
Specific Scientific Field: Organic Chemistry
Summary of the Application: HPS is used as an AIE luminogen.
Methods of Application or Experimental Procedures: HPS is dissolved in a solvent and then allowed to aggregate, either through evaporation of the solvent or by addition of a non-solvent.
Summary of the Application: HPS is used in photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb).
Specific Scientific Field: Supramolecular Chemistry
Summary of the Application: HPS is used in supramolecular chemistry, a field that focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.
1,1,2,3,4,5-Hexaphenyl-1H-silole is a silicon-containing compound characterized by its unique structure and properties. Its molecular formula is C40H30Si, and it has a molecular weight of 538.75 g/mol. The compound appears as a solid with colors ranging from white to yellow to green and has a melting point between 193.0 °C and 197.0 °C . Notably, 1,1,2,3,4,5-Hexaphenyl-1H-silole exhibits aggregation-induced emission (AIE), making it useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) .
The synthesis of 1,1,2,3,4,5-Hexaphenyl-1H-silole typically involves the reaction of silacyclopentadiene derivatives with various reagents. One common method includes the photolysis or thermolysis of hexaphenylsilacyclopentadiene . Additionally, synthetic routes may involve the use of coupling reactions to construct the phenyl groups attached to the silicon atom.
The primary applications of 1,1,2,3,4,5-Hexaphenyl-1H-silole are in the fields of organic electronics and materials science. Its AIE properties make it particularly suitable for use in OLEDs and other optoelectronic devices . Furthermore, its unique electronic characteristics suggest potential uses in sensors and light-emitting materials.
Interaction studies involving 1,1,2,3,4,5-Hexaphenyl-1H-silole focus on its behavior in various environments. For instance, its interactions with light can lead to significant changes in emission properties when aggregated. These studies are crucial for understanding how this compound can be effectively utilized in practical applications like OLEDs.
Several compounds share structural similarities with 1,1,2,3,4,5-Hexaphenyl-1H-silole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hexaphenyl-2-methyl-1H-silole | Silole derivative | Exhibits different emission characteristics |
2-Hexaphenyl-2-methyl-1H-silole | Silole derivative | Enhanced stability under thermal conditions |
Hexaphenylsilacyclopentadiene | Silacyclopentadiene | Can undergo distinct cycloaddition reactions |
4-Hexaphenyl-7-silabicyclo[2.2.1]heptene | Bicyclic silane | Unique reactivity due to bicyclic structure |
These compounds highlight the uniqueness of 1,1,2,3,4,5-Hexaphenyl-1H-silole through its specific AIE properties and structural characteristics that differentiate it from other siloles and silacyclopentadienes.
The molecular architecture of 1,1,2,3,4,5-Hexaphenyl-1H-silole consists of a central five-membered silole ring with six phenyl substituents [1]. The International Union of Pure and Applied Chemistry name for this compound is 1,1,2,3,4,5-hexakis-phenylsilole [1]. The silicon atom occupies position 1 of the silole ring and bears two phenyl substituents, while carbons 2, 3, 4, and 5 each carry one phenyl group [3].
The compound exhibits a characteristic propeller-shaped molecular geometry due to the steric interactions between the multiple phenyl rings [5]. The Simplified Molecular Input Line Entry System representation is: C1=CC=C(C=C1)C2=C(Si(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 [1]. The InChI key is QAKMXYFDVPDIPT-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [1] [3].
The melting point of 1,1,2,3,4,5-Hexaphenyl-1H-silole has been consistently reported across multiple sources. The compound exhibits a melting point range of 188-193°C according to Sigma-Aldrich specifications [2], while other sources report values of 193.0-197.0°C [4] [6] and 195°C [7] [8]. The TCI America specifications indicate a melting point range of 192.0-197.0°C [9].
The predicted boiling point for this compound is 674.1±55.0°C at standard atmospheric pressure [4] [6] [8]. These thermal characteristics indicate the compound's thermal stability and relatively high volatility temperature due to the extensive aromatic system and molecular weight of 538.75 g/mol [4].
Property | Value | Source |
---|---|---|
Melting Point | 188-193°C | Sigma-Aldrich [2] |
Melting Point | 193.0-197.0°C | Multiple Sources [4] [6] |
Melting Point | 195°C | Fisher Scientific [7] |
Boiling Point (predicted) | 674.1±55.0°C | ChemicalBook [4] |
The predicted density of 1,1,2,3,4,5-Hexaphenyl-1H-silole is 1.18±0.1 g/cm³ [4] [6]. An alternative source reports a slightly higher density value of 1.2±0.1 g/cm³ [8]. The compound appears as a white to yellow to green crystalline powder or solid at room temperature [4] [7] [9].
The physical form is consistently described as a solid with crystalline characteristics [7] [9]. The compound exhibits limited solubility in polar solvents but shows better solubility in organic solvents such as chloroform and dichloromethane, as evidenced by its use in nuclear magnetic resonance spectroscopy studies [10].
Crystallographic analysis reveals important structural information about 1,1,2,3,4,5-Hexaphenyl-1H-silole. The Cambridge Crystallographic Data Centre number 195948 is associated with this compound [1]. Crystal structure data with DOI 10.5517/cc6kwxj is available, providing detailed atomic coordinates and bond parameters [1].
Single crystal X-ray diffraction studies have been conducted on related silole compounds, demonstrating the typical icosahedral geometry around silicon centers in these systems [11]. The silicon-carbon bonds in similar compounds range between 1.903 and 1.925 Å, which are significantly longer than typical silicon-carbon single bonds (1.84 Å) due to the aromatic character of the silole ring [11].
1,1,2,3,4,5-Hexaphenyl-1H-silole exhibits characteristic reactivity patterns typical of silacyclopentadiene systems. The compound can undergo π₄s+π₂s cycloaddition reactions with dienophiles such as ethyl acrylate to form bicyclosilaheptene derivatives [2] [6]. These cycloaddition reactions represent a significant class of transformations for hexaphenylsilacyclopentadiene compounds.
The reaction with perbenzoic acid yields a mixture of tetraphenylfuran and cis-dibenzoylstilbene, demonstrating the compound's susceptibility to oxidative ring-opening reactions [2] [6]. The compound's reactivity is enhanced by the aromatic character of the silole ring, which exhibits strong aromatic stabilization [12].
Silole dianions derived from related compounds show remarkable reactivity, including the ability to function as silylenes (silicon analogs of carbenes) [12]. Addition reactions with 1,3-dienes lead to spiro compounds where the silicon atom becomes shared between two rings, with the unprecedented reduction of lithium cations to metallic lithium during these reactions [12].
The spectroscopic properties of 1,1,2,3,4,5-Hexaphenyl-1H-silole provide valuable structural information. The compound exhibits a maximum absorption wavelength of 366 nm when measured in benzene solution [4] [9] [6]. This ultraviolet-visible absorption characteristic is consistent with the extended aromatic system present in the molecule.
Nuclear magnetic resonance spectroscopy data is available for this compound, with both proton and carbon-13 spectra recorded in deuterated chloroform [10]. The proton nuclear magnetic resonance spectrum shows characteristic aromatic proton signals in the 7.0-8.0 ppm region, consistent with the multiple phenyl substituents [10]. The carbon-13 nuclear magnetic resonance spectrum displays signals in the aromatic carbon region between 125-150 ppm [10].
Infrared spectroscopy reveals characteristic absorption bands for the aromatic carbon-hydrogen stretching vibrations and carbon-carbon aromatic stretching modes [1]. The compound's infrared spectrum includes both FTIR and ATR-IR data, showing typical aromatic fingerprint patterns [1]. Raman spectroscopy data is also available, providing complementary vibrational information [1].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
UV-Vis | λmax = 366 nm (benzene) | [4] [9] [6] |
¹H NMR | Aromatic signals 7.0-8.0 ppm (CDCl₃) | [10] |
¹³C NMR | Aromatic carbons 125-150 ppm (CDCl₃) | [10] |
IR | Aromatic C-H and C=C stretches | [1] |
Raman | Characteristic aromatic modes | [1] |